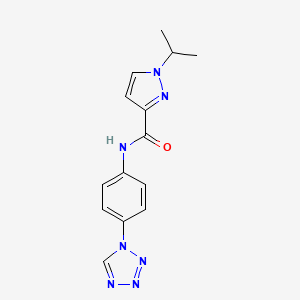

N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

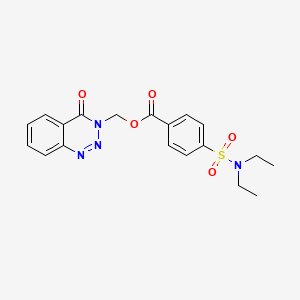

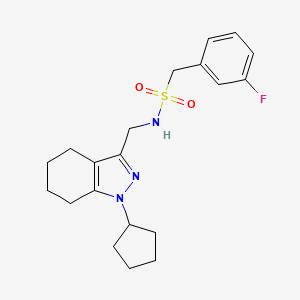

“N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms. It also contains a phenyl group (a ring of six carbon atoms), a pyrazole group (a five-membered ring containing two nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine group) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, the phenyl ring, the pyrazole ring, and the carboxamide group would all contribute to the overall structure of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring could make the compound more acidic, while the presence of the phenyl ring could increase its hydrophobicity .

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Jun Hu et al. (2011) described a rapid and efficient microwave-assisted synthesis method for creating N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These derivatives exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. The synthesis process benefits from shorter reaction times compared to conventional heating methods, highlighting an innovative approach to developing such compounds (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).

Antiallergic Activity

In another study by A. Nohara et al. (1985), 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues were synthesized. These compounds showed significant antiallergic activity in a rat passive cutaneous anaphylaxis test. Some derivatives, particularly those with an isopropyl group, demonstrated superior activity to disodium cromoglycate, suggesting potential as antiallergic agents (A. Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, & Y. Sanno, 1985).

Molecular Docking and Biological Evaluation

J. Dhevaraj et al. (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs incorporating the tetrazole moiety. These compounds underwent biological activity measurement through antibacterial studies. Additionally, molecular docking studies were performed to explore the interaction with bacterial targets, and ADME properties were predicted to assess their pharmacokinetic profile. This comprehensive approach not only confirmed the antibacterial potential of these compounds but also provided insights into their mechanism of action and potential for drug development (J. Dhevaraj, M. Gopalakrishnan, & S. Pazhamalai, 2019).

Antimicrobial Activity of Chitosan Derivatives

A study by A. Hamed et al. (2020) involved synthesizing Schiff bases of chitosan with heteroaryl pyrazole derivatives. These chitosan derivatives were characterized for their antimicrobial activity against various bacteria and fungi. The study demonstrated that the antimicrobial activity varied depending on the type of Schiff base moiety, indicating the potential for designing chitosan-based antimicrobials with tailored activity profiles (A. Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, & M. Elsabee, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-propan-2-yl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c1-10(2)20-8-7-13(17-20)14(22)16-11-3-5-12(6-4-11)21-9-15-18-19-21/h3-10H,1-2H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXLRBANTQTMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)

![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2829893.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)

![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2829906.png)

![2-Butylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829908.png)

![2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2829912.png)